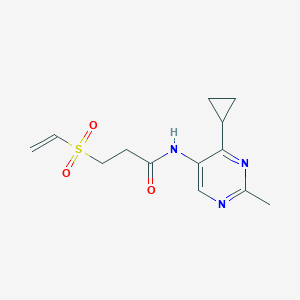
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. It was first discovered by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mécanisme D'action
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide works by selectively inhibiting the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide can effectively reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies. It has also been shown to modulate immune responses and reduce the activity of various cytokines and growth factors involved in autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide is its selectivity for JAK inhibition, which can minimize off-target effects and reduce the risk of adverse events. However, its potency and efficacy may vary depending on the disease and patient population. Additionally, its long-term safety and potential side effects are still being evaluated in ongoing clinical trials.
Orientations Futures
Future research on N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide could focus on its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Additionally, further studies could investigate its efficacy and safety in combination with other therapies, such as biologic agents and immunomodulators. Finally, ongoing research could also explore the potential use of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide in personalized medicine, where patients could be stratified based on their disease subtype and genetic profile to optimize treatment outcomes.
Méthodes De Synthèse
The synthesis of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that includes the reaction of 4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-butene-1-ol in the presence of triethylamine to yield the desired ethenylsulfonylpropanamide.
Applications De Recherche Scientifique
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies.
Propriétés
IUPAC Name |
N-(4-cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-20(18,19)7-6-12(17)16-11-8-14-9(2)15-13(11)10-4-5-10/h3,8,10H,1,4-7H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPFUWFFGPBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CC2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

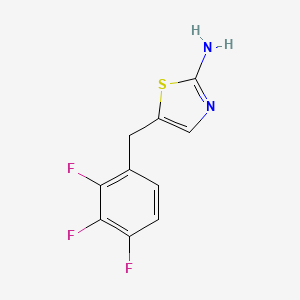
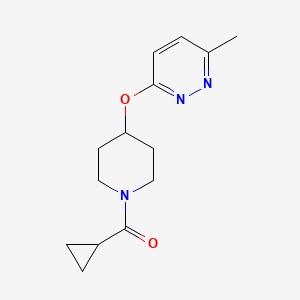
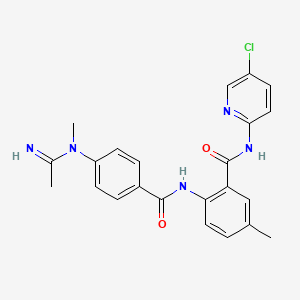
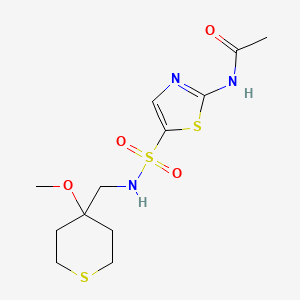
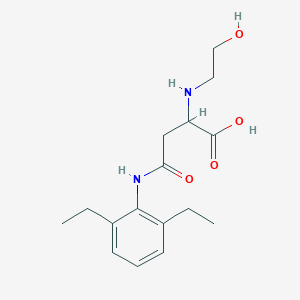
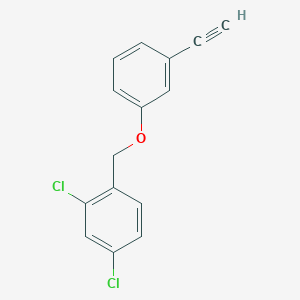
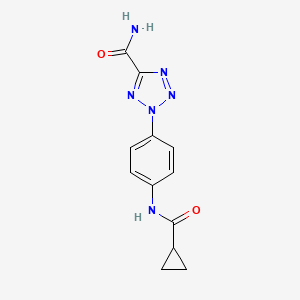
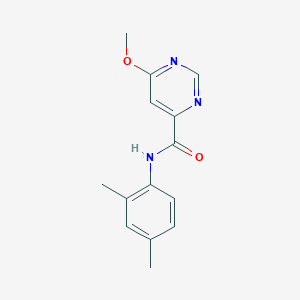
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2884756.png)
![Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2884757.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)
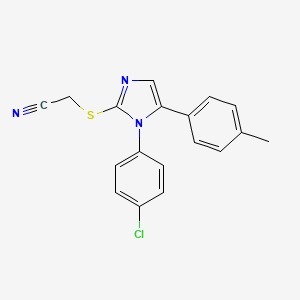
![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)